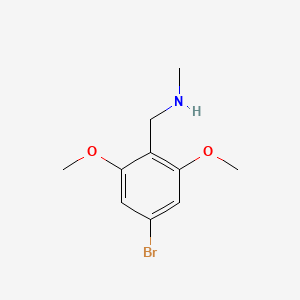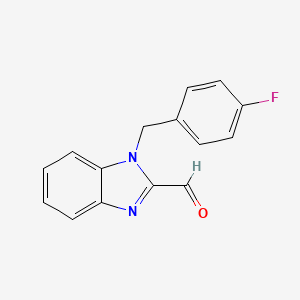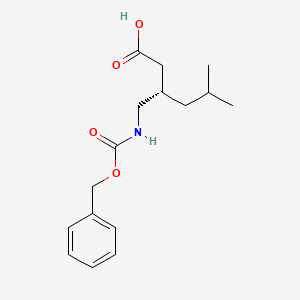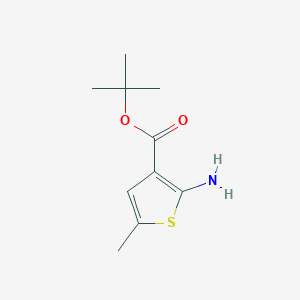![molecular formula C13H13FO B13576739 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13576739.png)
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a 4-fluorophenyl group is attached to a spiro[33]heptan-1-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one can be achieved through a strain-relocating semipinacol rearrangement. This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The initial nucleophilic addition to the cyclopropanone formed in situ leads to the formation of a 1-bicyclobutylcyclopropanol intermediate. In the presence of acid, this intermediate undergoes a semipinacol rearrangement, resulting in the formation of the substituted spiro[3.3]heptan-1-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, and other proteins. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Spiro[3.3]heptan-1-one: The parent compound without the fluorophenyl group.
3-(4-Chlorophenyl)spiro[3.3]heptan-1-one: A similar compound with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)spiro[3.3]heptan-1-one: A similar compound with a methyl group instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.
特性
分子式 |
C13H13FO |
|---|---|
分子量 |
204.24 g/mol |
IUPAC名 |
1-(4-fluorophenyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H13FO/c14-10-4-2-9(3-5-10)11-8-12(15)13(11)6-1-7-13/h2-5,11H,1,6-8H2 |
InChIキー |
BVYAOSHIUAJXOX-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)C(CC2=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid](/img/structure/B13576681.png)
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B13576685.png)

![[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid](/img/structure/B13576710.png)

![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)

![Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13576730.png)
